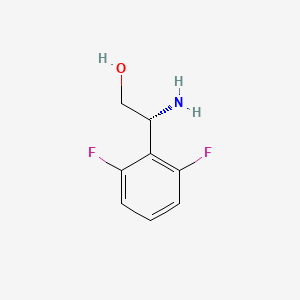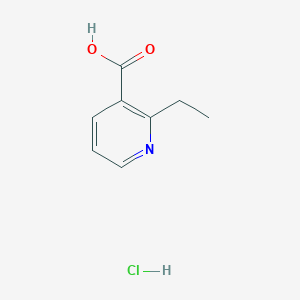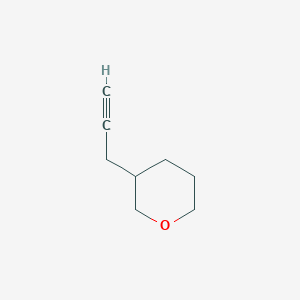
3-(Prop-2-yn-1-yl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-2-yn-1-yl)oxane, also known as tetrahydro-3-(2-propyn-1-yl)-2H-pyran, is an organic compound with the molecular formula C8H12O. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)oxane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the ZnBr2/Oxone-mediated ipso-cyclization of N-(prop-2-yn-1-yl)aniline in a mixed solvent of acetonitrile and water has been reported . This method highlights the regioselective nature of the reaction, proceeding via a radical ipso-cyclization pathway.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Prop-2-yn-1-yl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated analogs.
Substitution: The alkyne group in the compound can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction could produce alkanes or alkenes. Substitution reactions can lead to a wide range of functionalized derivatives, depending on the nucleophiles employed.
科学的研究の応用
3-(Prop-2-yn-1-yl)oxane has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 3-(Prop-2-yn-1-yl)oxane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in the ZnBr2/Oxone-mediated ipso-cyclization, the compound undergoes a radical cyclization pathway, leading to the formation of spirocyclic structures . This highlights its potential as a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Propargyloxytrimethylsilane: Another compound with a similar alkyne functional group, used in organic synthesis.
Prop-2-yn-1-ol: A simpler analog with an alkyne and hydroxyl group, commonly used as a building block in organic chemistry.
Uniqueness
3-(Prop-2-yn-1-yl)oxane is unique due to its oxane ring structure combined with an alkyne functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
特性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
3-prop-2-ynyloxane |
InChI |
InChI=1S/C8H12O/c1-2-4-8-5-3-6-9-7-8/h1,8H,3-7H2 |
InChIキー |
TZRJTEZSBHHESH-UHFFFAOYSA-N |
正規SMILES |
C#CCC1CCCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



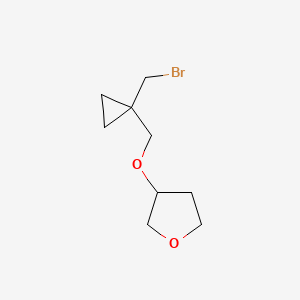
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B15315106.png)


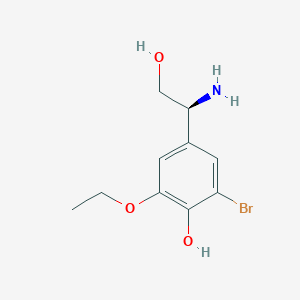
aminehydrochloride](/img/structure/B15315140.png)

![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
